2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide
Brand Name: Vulcanchem
CAS No.: 1058485-70-3
VCID: VC11944576
InChI: InChI=1S/C16H19N3O2/c1-3-8-17-15(20)10-19-11-18-14(9-16(19)21)13-6-4-12(2)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,17,20)
SMILES: CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide

CAS No.: 1058485-70-3

Cat. No.: VC11944576

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide - 1058485-70-3

Specification

CAS No. 1058485-70-3
Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-propylacetamide
Standard InChI InChI=1S/C16H19N3O2/c1-3-8-17-15(20)10-19-11-18-14(9-16(19)21)13-6-4-12(2)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,17,20)
Standard InChI Key JHOAFVDEZFVCNL-UHFFFAOYSA-N
SMILES CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C
Canonical SMILES CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C

Introduction

The compound 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide belongs to the class of pyrimidine derivatives, which are widely studied for their pharmacological and industrial applications. Pyrimidines are heterocyclic aromatic organic compounds that form the backbone of nucleotides and have been extensively explored for their roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.

This article provides a detailed analysis of the compound's structure, synthesis, potential applications, and research findings.

Structural Overview

The molecular structure of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide features:

  • A pyrimidine core with a 6-oxo functional group.

  • A 4-methylphenyl substituent at position 4 of the pyrimidine ring.

  • An N-propylacetamide moiety attached to the nitrogen atom at position 1.

Key Features:

FeatureDescription
Molecular FormulaC15H19N3O2
Functional GroupsKetone (C=O), Amide (-CONH), Aromatic Ring
Core StructurePyrimidine

The combination of these features potentially contributes to its biological activity, as pyrimidine derivatives are known to interact with enzymes and receptors in biological systems.

Synthesis

The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. Although specific methods for this compound were not directly available in the search results, general synthetic routes for similar compounds include:

  • Base-Catalyzed Cyclization: Reaction of β-dicarbonyl compounds with guanidine derivatives.

  • Substitution Reactions: Introducing substituents like methylphenyl groups via electrophilic aromatic substitution.

  • Amidation: Formation of the N-propylacetamide group through reaction with acetic acid derivatives.

For example:

Pyrimidine Precursor+ElectrophileSubstituted Pyrimidine\text{Pyrimidine Precursor} + \text{Electrophile} \rightarrow \text{Substituted Pyrimidine}

Potential Applications

Pyrimidine-based compounds have demonstrated diverse pharmacological properties. While specific data on 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide is unavailable in current literature, similar derivatives have been explored for:

  • Anticancer Activity:

    • Pyrimidines often inhibit enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase, critical for DNA synthesis in cancer cells .

    • Structural analogs have shown promise as VEGFR inhibitors .

  • Antimicrobial Properties:

    • Compounds with pyrimidine cores exhibit antibacterial and antifungal activities by interfering with microbial enzyme systems .

  • Anti-inflammatory Effects:

    • Pyrimidines are studied for their ability to inhibit inflammatory mediators like 5-lipoxygenase (5-LOX) .

Research Findings on Analogous Compounds

Although direct studies on this compound were not found, related pyrimidine derivatives provide insights into its potential properties:

  • Biological Activity:

    • Derivatives with similar structures showed activity against bacterial strains and fungi by disrupting cell wall synthesis or DNA replication .

    • Antitumor activity was observed in hybrids containing pyrimidine rings due to their ability to bind to DNA or inhibit kinases .

  • Structure–Activity Relationships (SAR):

    • Substituents on the phenyl ring (e.g., methyl groups) enhance lipophilicity and membrane permeability.

    • The presence of an amide group contributes to hydrogen bonding interactions with biological targets.

  • Spectroscopic Characterization:

    • Analogous compounds have been characterized using techniques like IR spectroscopy (for C=O stretching), NMR (for proton environments), and mass spectrometry (for molecular weight confirmation) .

Challenges and Future Directions

Despite its potential, further research is needed to:

  • Develop efficient synthetic pathways for large-scale production.

  • Conduct biological assays to evaluate its pharmacological profile.

  • Analyze toxicity and pharmacokinetics for clinical applications.

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